Hydron;2-hydroxypropane-1,2,3-tricarboxylate

Catalog No.

S1489624

CAS No.

125139-09-5

M.F

(a)C6H8O7(anhydrous)

C6H8O7

CH2COOH-C(OH)COOH-CH2COOH

C6H8O7

C6H8O7

CH2COOH-C(OH)COOH-CH2COOH

C6H8O7

M. Wt

192.12 g/mol

Availability

Inquiry

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

125139-09-5

Product Name

Hydron;2-hydroxypropane-1,2,3-tricarboxylate

IUPAC Name

hydron;2-hydroxypropane-1,2,3-tricarboxylate

Molecular Formula

(a)C6H8O7(anhydrous)

C6H8O7

CH2COOH-C(OH)COOH-CH2COOH

C6H8O7

C6H8O7

CH2COOH-C(OH)COOH-CH2COOH

C6H8O7

Molecular Weight

192.12 g/mol

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

KRKNYBCHXYNGOX-UHFFFAOYSA-N

SMILES

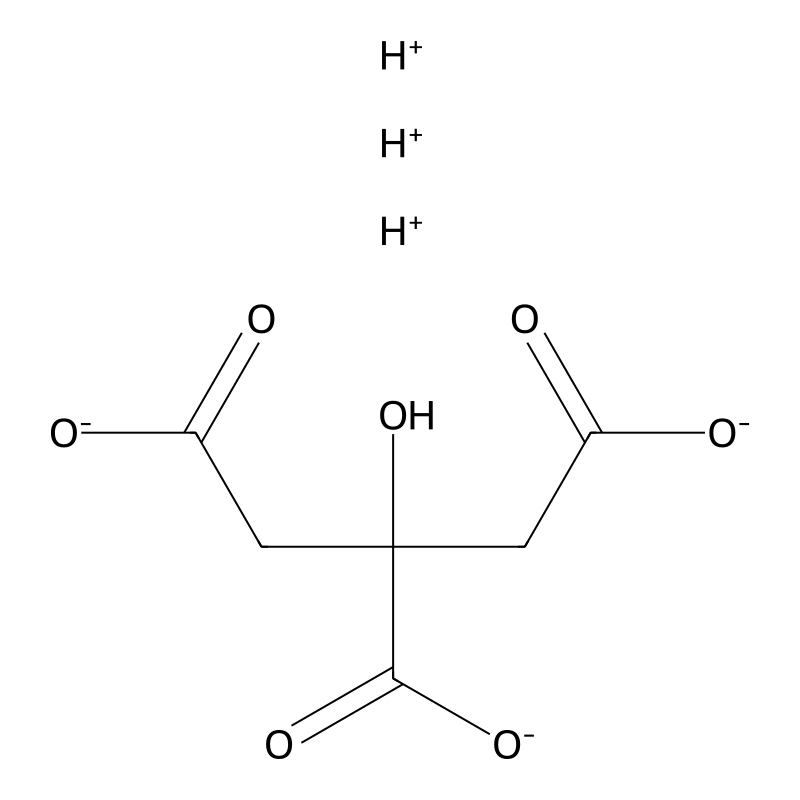

[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O

solubility

greater than or equal to 100 mg/mL at 72° F (NTP, 1992)

592000 mg/L (at 20 °C)

3.08 M

Very soluble in water; freely soluble in ethanol; soluble in ether

592 mg/mL at 25 °C

In water, 3.83X10+5 mg/L at 25 °C

Solubility in water: 54.0% w/w at 10 °C; 59.2% at 20 °C; 64.3% at 30 °C; 68.6% at 40 °C; 70.9% at 50 °C; 73.5% at 60 °C; 76.2% at 70 °C; 78.8% at 80 °C; 81.4% at 90 °C; 84.0% at 100 °C

Very soluble in ethanol; soluble in ether, ethyl acetate; insoluble in benzene, chloroform

592.0 mg/mL

Solubility in water, g/100ml at 20 °C: 59

Very soluble in water, slightly soluble in ether

Freely soluble (in ethanol)

592000 mg/L (at 20 °C)

3.08 M

Very soluble in water; freely soluble in ethanol; soluble in ether

592 mg/mL at 25 °C

In water, 3.83X10+5 mg/L at 25 °C

Solubility in water: 54.0% w/w at 10 °C; 59.2% at 20 °C; 64.3% at 30 °C; 68.6% at 40 °C; 70.9% at 50 °C; 73.5% at 60 °C; 76.2% at 70 °C; 78.8% at 80 °C; 81.4% at 90 °C; 84.0% at 100 °C

Very soluble in ethanol; soluble in ether, ethyl acetate; insoluble in benzene, chloroform

592.0 mg/mL

Solubility in water, g/100ml at 20 °C: 59

Very soluble in water, slightly soluble in ether

Freely soluble (in ethanol)

Synonyms

Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, 1,3-isobenzofurandione and 2,2-oxybisethanol, 2-propenoate

Canonical SMILES

[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O

The exact mass of the compound Hydron;2-hydroxypropane-1,2,3-tricarboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 72° f (ntp, 1992)592000 mg/l (at 20 °c)3.08 mvery soluble in water; freely soluble in ethanol; soluble in ether592 mg/ml at 25 °cin water, 3.83x10+5 mg/l at 25 °csolubility in water: 54.0% w/w at 10 °c; 59.2% at 20 °c; 64.3% at 30 °c; 68.6% at 40 °c; 70.9% at 50 °c; 73.5% at 60 °c; 76.2% at 70 °c; 78.8% at 80 °c; 81.4% at 90 °c; 84.0% at 100 °cvery soluble in ethanol; soluble in ether, ethyl acetate; insoluble in benzene, chloroform592.0 mg/mlsolubility in water, g/100ml at 20 °c: 59very soluble in water, slightly soluble in etherfreely soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759606. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates. It belongs to the ontological category of tricarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Physical Description

Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999)

DryPowder; DryPowder, Liquid; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid; WetSolid

Citric acid is a white or colourless, odourless, crystalline solid, having a strongly acid taste. The monohydrate effloresces in dry air

Solid

COLOURLESS CRYSTALS.

White or colourless, odourless, crystalline solid. Monohydrate effloresces in dry ai

DryPowder; DryPowder, Liquid; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid; WetSolid

Citric acid is a white or colourless, odourless, crystalline solid, having a strongly acid taste. The monohydrate effloresces in dry air

Solid

COLOURLESS CRYSTALS.

White or colourless, odourless, crystalline solid. Monohydrate effloresces in dry ai

Color/Form

Crystals; monoclinic holohedra; crystallizes from hot concentrated aqueous solution

Colorless, translucent crystals or powder

Rhombic crystals from water with 1 mol of water of crystallization

Colorless, translucent crystals or powder

Rhombic crystals from water with 1 mol of water of crystallization

Boiling Point

Decomposes (NTP, 1992)

Decomposes

Decomposes

Flash Point

100 °C

Density

1.54 at 68 °F (USCG, 1999)

1.665 g/cu cm at 20 °C

1.665 g/cu cm at 20 °C

LogP

-1.64

-1.64 (LogP)

-1.64

log Kow = -1.64

-1.7

-1.64 (LogP)

-1.64

log Kow = -1.64

-1.7

Odor

Odorless

Melting Point

307 °F (anhydrous) (NTP, 1992)

153 °C

153.0 °C

Mp 153 ° (anhyd.)

153°C

153 °C

153.0 °C

Mp 153 ° (anhyd.)

153°C

UNII

XF417D3PSL

GHS Hazard Statements

Aggregated GHS information provided by 4645 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 467 of 4645 companies. For more detailed information, please visit ECHA C&L website;

Of the 28 notification(s) provided by 4178 of 4645 companies with hazard statement code(s):;

H315 (10.15%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Reported as not meeting GHS hazard criteria by 467 of 4645 companies. For more detailed information, please visit ECHA C&L website;

Of the 28 notification(s) provided by 4178 of 4645 companies with hazard statement code(s):;

H315 (10.15%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Mesh Heading: Anticoagulants, chelating Agents

/EXPL THER/ Regional citrate anticoagulation (RCA) is an effective form of anticoagulation for continuous renal replacement therapy (CRRT) in patients with contraindications to heparin. Its use has been very limited, possibly because of the need for special infusion solutions and difficult monitoring of the metabolic effects./The objective of this study was/ to investigate the safety and the feasibility of an RCA method for continuous veno-venous hemofiltration (CVVH) using commercially available replacement fluid. We evaluated 11 patients at high risk of bleeding, requiring CVVH. RCA was performed using commercially available replacement fluid solutions to maintain adequate acid-base balance. We adjusted the rate of citrate infusion to achieve a post-filter ionized calcium concentration [iCa] <0.4 mmol/L when blood flow was <250 mL/min, or <0.6 mmol/L when blood flow was >250 mL/min. When needed, we infused calcium gluconate to maintain systemic plasma [iCa] within the normal range. Twenty-nine filters ran for a total of 965.5 hr. Average filter life was 33.6+/-20.5 hr. Asymptomatic hypocalcemia was detected in 6.9% of all samples. No [iCa] values <0.9 mmol/L were observed. Hypercalcemia (1.39+/-0.05 mmol/L) occurred in 2.5% of all samples. /The authors/ observed hypernatremia (threshold 153 mmol/L) and alkalosis (threshold 7.51) in only 9.3% and 9.4% respectively of all samples, mostly concomitantly. No patient showed any signs of citrate toxicity. /They/ developed a protocol for RCA during CVVH using commercially available replacement fluid that proved safe, flexible and applicable in an Intensive Care Unit (ICU) setting.

It has ... been used to dissolve urinary bladder calculi, & as mild astringent.

Citrate ... of ... value in alleviation of chronic metabolic acidosis ... from chronic renal insufficiency or syndrome of renal tubular acidosis ... usually prescribed in form of sodium citrate and citric acid soln, USP ...

Potassium citrate, up to 10 g daily, has been used as a potassium supplement; the potassium and sodium salts have been used, in similar dosages, as mild diuretics in humans.

/EXPL THER/ Regional citrate anticoagulation (RCA) is an effective form of anticoagulation for continuous renal replacement therapy (CRRT) in patients with contraindications to heparin. Its use has been very limited, possibly because of the need for special infusion solutions and difficult monitoring of the metabolic effects./The objective of this study was/ to investigate the safety and the feasibility of an RCA method for continuous veno-venous hemofiltration (CVVH) using commercially available replacement fluid. We evaluated 11 patients at high risk of bleeding, requiring CVVH. RCA was performed using commercially available replacement fluid solutions to maintain adequate acid-base balance. We adjusted the rate of citrate infusion to achieve a post-filter ionized calcium concentration [iCa] <0.4 mmol/L when blood flow was <250 mL/min, or <0.6 mmol/L when blood flow was >250 mL/min. When needed, we infused calcium gluconate to maintain systemic plasma [iCa] within the normal range. Twenty-nine filters ran for a total of 965.5 hr. Average filter life was 33.6+/-20.5 hr. Asymptomatic hypocalcemia was detected in 6.9% of all samples. No [iCa] values <0.9 mmol/L were observed. Hypercalcemia (1.39+/-0.05 mmol/L) occurred in 2.5% of all samples. /The authors/ observed hypernatremia (threshold 153 mmol/L) and alkalosis (threshold 7.51) in only 9.3% and 9.4% respectively of all samples, mostly concomitantly. No patient showed any signs of citrate toxicity. /They/ developed a protocol for RCA during CVVH using commercially available replacement fluid that proved safe, flexible and applicable in an Intensive Care Unit (ICU) setting.

It has ... been used to dissolve urinary bladder calculi, & as mild astringent.

Citrate ... of ... value in alleviation of chronic metabolic acidosis ... from chronic renal insufficiency or syndrome of renal tubular acidosis ... usually prescribed in form of sodium citrate and citric acid soln, USP ...

Potassium citrate, up to 10 g daily, has been used as a potassium supplement; the potassium and sodium salts have been used, in similar dosages, as mild diuretics in humans.

Pharmacology

Anhydrous Citric Acid is a tricarboxylic acid found in citrus fruits. Citric acid is used as an excipient in pharmaceutical preparations due to its antioxidant properties. It maintains stability of active ingredients and is used as a preservative. It is also used as an acidulant to control pH and acts as an anticoagulant by chelating calcium in blood.

MeSH Pharmacological Classification

Calcium Chelating Agents

ATC Code

A - Alimentary tract and metabolism

A09 - Digestives, incl. enzymes

A09A - Digestives, incl. enzymes

A09AB - Acid preparations

A09AB04 - Citric acid

A09 - Digestives, incl. enzymes

A09A - Digestives, incl. enzymes

A09AB - Acid preparations

A09AB04 - Citric acid

Mechanism of Action

... The NK(2), and to a lesser extent the NK(1), receptors have been shown to be involved with citric acid-induced bronchoconstriction in the guinea pig, which is in part mediated by endogenously released bradykinin. Tachykinins and bradykinin could also modulate citric acid-induced bronchoconstriction. ... Bronchoconstriction induced by citric acid inhalation in the guinea pig, mainly caused by the tachykinin NK(2) receptor, is counteracted by bronchoprotective NO after activation of bradykinin B(2) and tachykinin NK(1) receptors in airway epithelium.

... A concentration of 47.6 mmol/L of citric acid (pH 2.3) in water led to total cell death within three minutes of incubation /with gingival fibroblasts (GF)/. Media containing 23.8 mmol/L and 47.6 mmol/L of citric acid exerted strong cytotoxicity (47 to 90 per cent of cell death) and inhibited protein synthesis (IC50 = 0.28 per cent) of GF within three hours of incubation. Incubation of cells in a medium containing 11.9 mmol/L of citric acid also suppressed the attachment and spreading of fibroblasts on culture plates and Type I collagen, with 58 per cent and 22 per cent of inhibition, respectively. Culture medium supplemented with 11.9, 23.8 and 47.6 mmol/L of citric acid also led to extracellular acidosis by decreasing the pH value from 7.5 to 6.3, 5.2 and 3.8, respectively.

Inhalation of citric acid (CA) causes airway constriction and coughing. To investigate the role of mast cells in CA-induced airway constriction and cough, three experiments using guinea pigs were carried out. In the first experiment, /the authors/ used compound 48/80 to deplete mast cells, cromolyn sodium to stabilize mast cells, MK-886 to inhibit synthesis of leukotrienes, pyrilamine to antagonize histamine H1 receptor, methysergide to antagonize serotonin receptor, and indomethacin to inhibit cyclooxygenase. In the second experiment, compound 48/80-pretreated animals were divided into 2 parts; the first one was used to test the role of exogenous leukotriene (LT) C4, while the second one to test the role of exogenous histamine. Decreases in respiratory compliance (Crs) and forced expiratory volume in 0.1 sec (FEV0.1) were used as indicators for airway constriction in anesthetized guinea pigs. CA-induced cough was recorded for 12 min using a barometric body plethysmograph in conscious animals. In the third experiment, the activation of mast cells upon CA inhalation was investigated by determining lung tissue or arterial plasma histamine concentration in animals. Exposure to CA induced marked airway constriction and increase in cough number. Compound 48/80, cromolyn sodium, MK-886 and pyrilamine, but not indomethacin or methysergide, significantly attenuated CA-induced airway constriction and cough. Injection of LTC4 or histamine caused a significant increase in CA-induced airway constriction and cough in compound 48/80-pretreated animals. In addition, CA inhalation caused significant increase in lung tissue and plasma histamine concentrations, which were blocked by compound 48/80 pretreatment. These results suggest that mast cells play an important role in CA aerosol inhalation-induced airway constriction and cough via perhaps mediators including LTs and histamine.

... A concentration of 47.6 mmol/L of citric acid (pH 2.3) in water led to total cell death within three minutes of incubation /with gingival fibroblasts (GF)/. Media containing 23.8 mmol/L and 47.6 mmol/L of citric acid exerted strong cytotoxicity (47 to 90 per cent of cell death) and inhibited protein synthesis (IC50 = 0.28 per cent) of GF within three hours of incubation. Incubation of cells in a medium containing 11.9 mmol/L of citric acid also suppressed the attachment and spreading of fibroblasts on culture plates and Type I collagen, with 58 per cent and 22 per cent of inhibition, respectively. Culture medium supplemented with 11.9, 23.8 and 47.6 mmol/L of citric acid also led to extracellular acidosis by decreasing the pH value from 7.5 to 6.3, 5.2 and 3.8, respectively.

Inhalation of citric acid (CA) causes airway constriction and coughing. To investigate the role of mast cells in CA-induced airway constriction and cough, three experiments using guinea pigs were carried out. In the first experiment, /the authors/ used compound 48/80 to deplete mast cells, cromolyn sodium to stabilize mast cells, MK-886 to inhibit synthesis of leukotrienes, pyrilamine to antagonize histamine H1 receptor, methysergide to antagonize serotonin receptor, and indomethacin to inhibit cyclooxygenase. In the second experiment, compound 48/80-pretreated animals were divided into 2 parts; the first one was used to test the role of exogenous leukotriene (LT) C4, while the second one to test the role of exogenous histamine. Decreases in respiratory compliance (Crs) and forced expiratory volume in 0.1 sec (FEV0.1) were used as indicators for airway constriction in anesthetized guinea pigs. CA-induced cough was recorded for 12 min using a barometric body plethysmograph in conscious animals. In the third experiment, the activation of mast cells upon CA inhalation was investigated by determining lung tissue or arterial plasma histamine concentration in animals. Exposure to CA induced marked airway constriction and increase in cough number. Compound 48/80, cromolyn sodium, MK-886 and pyrilamine, but not indomethacin or methysergide, significantly attenuated CA-induced airway constriction and cough. Injection of LTC4 or histamine caused a significant increase in CA-induced airway constriction and cough in compound 48/80-pretreated animals. In addition, CA inhalation caused significant increase in lung tissue and plasma histamine concentrations, which were blocked by compound 48/80 pretreatment. These results suggest that mast cells play an important role in CA aerosol inhalation-induced airway constriction and cough via perhaps mediators including LTs and histamine.

Vapor Pressure

1.66e-08 mmHg

1.7X10-8 mm Hg at 25 °C (est)

1.7X10-8 mm Hg at 25 °C (est)

Pictograms

Irritant

Other CAS

77-92-9

Associated Chemicals

Citric acid monohydrate;5949-29-1

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-phosphono-.omega.-hydroxy-, C14-18-alkyl ethers: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 02-18-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds